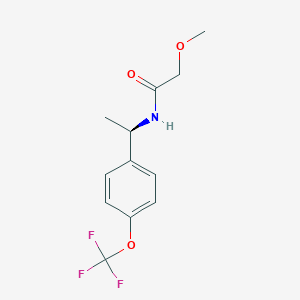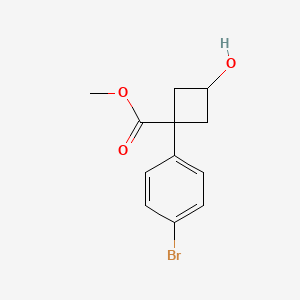
Methyl 1-(4-bromophenyl)-3-hydroxycyclobutanecarboxylate
Descripción general
Descripción
“Methyl 1-(4-bromophenyl)-3-hydroxycyclobutanecarboxylate” is a complex organic compound. It is related to “Methyl 4-bromophenylacetate”, which is made from 4-bromophenylacetic acid by Fischer esterification . The compound is a derivative of phenylacetic acid containing a bromine atom in the para position .
Synthesis Analysis
The synthesis of related compounds involves the addition of a bromine atom to phenylacetic acid through electrophilic aromatic substitution . It was first prepared in the laboratory by treatment of phenylacetic acid with bromine and mercuric oxide . It can also be made by condensing 4-bromobenzyl bromide with sodium cyanide in ethanol, and then hydrolyzing the nitrile with sodium hydroxide .Molecular Structure Analysis
The molecular structure of related compounds has been confirmed by various physicochemical properties and spectroanalytical data such as HRMS, IR, 1H and 13C NMR experiments .Chemical Reactions Analysis
The chemical reactions of related compounds involve the formation of esters and hydrazone derivatives . Methyl 4-bromophenylacetate is made from 4-bromophenylacetic acid by Fischer esterification, refluxing it with methanol acidified with sulfuric acid . An ethyl ester can be made in an analogous way using ethanol instead of methanol . A hydrazone derivative, 2-(4-bromophenyl)acetohydrazide, is made by refluxing the methyl ester with hydrazine .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds include a molecular weight of 229.075 and a linear formula of C9H9BrO2 .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Researchers have been keen on synthesizing and characterizing polymers and compounds related to Methyl 1-(4-bromophenyl)-3-hydroxycyclobutanecarboxylate. One study focused on the synthesis, characterization, and thermal degradation of poly[2‐(3‐p‐bromophenyl‐3‐methylcyclobutyl)‐2‐hydroxyethylmethacrylate], revealing insights into its thermal stability and degradation products (Demirelli & Coskun, 1999). This work contributes to understanding the material's properties for potential applications in various industries.
Biomedical Applications
Although not directly involving Methyl 1-(4-bromophenyl)-3-hydroxycyclobutanecarboxylate, research on similar compounds demonstrates a broader interest in developing bioactive molecules. For instance, compounds derived from bromophenol have been explored for their radical scavenging activity, suggesting the potential of bromophenyl derivatives in antioxidant applications (Li et al., 2012). This indicates the relevance of structurally similar compounds in pharmaceutical and food industries as natural antioxidants.
Material Science and Chemical Synthesis
Research in material science and chemical synthesis explores the functionalization and application of cyclobutane-containing compounds. Studies have detailed the structural elucidation of novel compounds through methods like X-ray crystallography, offering insights into their potential utility in synthesizing more complex molecules for various applications, including as ligands in metal coordination chemistry (Kirillov et al., 2015).
Potential Therapeutic Applications
While the focus is on excluding drug use and dosage information, it's noteworthy that the structural motifs similar to Methyl 1-(4-bromophenyl)-3-hydroxycyclobutanecarboxylate find relevance in therapeutic research. For example, compounds with bromophenyl groups have been investigated for their neuroprotective properties, indicating the potential of such structures in developing treatments for neurodegenerative diseases (Muralikrishnan & Mohanakumar, 1998).
Safety and Hazards
Propiedades
IUPAC Name |
methyl 1-(4-bromophenyl)-3-hydroxycyclobutane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO3/c1-16-11(15)12(6-10(14)7-12)8-2-4-9(13)5-3-8/h2-5,10,14H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVVAISZYOOBGQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC(C1)O)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-(4-bromophenyl)-3-hydroxycyclobutanecarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



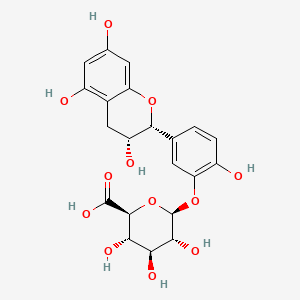
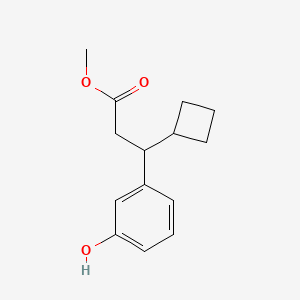
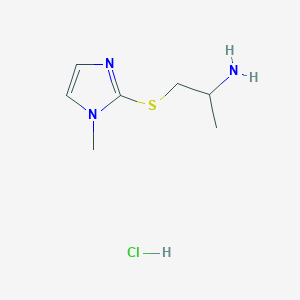
![Methyl 3-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-2-acetamidoprop-2-enoate](/img/structure/B1432320.png)

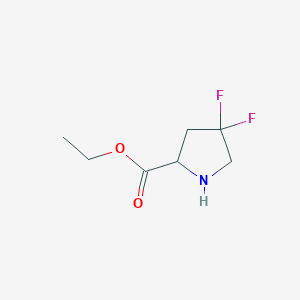
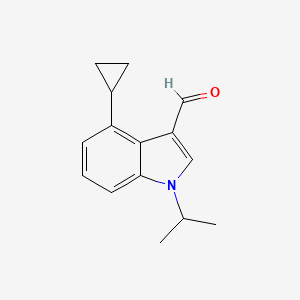
![1-(4-methoxyphenyl)-6-(4-(5-methyl-2-oxopiperidin-1-yl)phenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide](/img/structure/B1432324.png)
![3h-Pyrazolo[3,4-d]pyrimidin-3-one,6-chloro-1,2-dihydro-4-methyl-](/img/structure/B1432325.png)
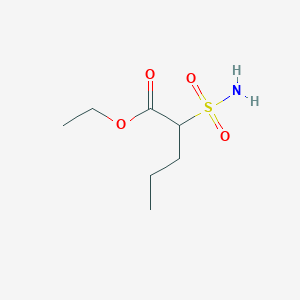
![3-(Pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1432327.png)
![2-cyclobutyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid](/img/structure/B1432328.png)

